3-Methylpent-2-enoic acid

stereoselective synthesis diastereomer control amino acid synthesis

3-Methylpent-2-enoic acid (C6H10O2, MW 114.14) is an α,β-unsaturated carboxylic acid belonging to the class of methyl-branched fatty acids. The compound exists as (Z)- and (E)- stereoisomers, with the (Z)-configuration being the more thermodynamically stable form.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B12502911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-2-enoic acid
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)O)C
InChIInChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)
InChIKeyRSFQOQOSOMBPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpent-2-enoic Acid: Technical Specifications and Differential Properties for Procurement Decisions


3-Methylpent-2-enoic acid (C6H10O2, MW 114.14) is an α,β-unsaturated carboxylic acid belonging to the class of methyl-branched fatty acids [1]. The compound exists as (Z)- and (E)- stereoisomers, with the (Z)-configuration being the more thermodynamically stable form [2]. It exhibits typical carboxylic acid reactivity, including esterification and Michael addition, and is employed as a synthetic intermediate in pharmaceutical and agrochemical research . Key physical properties for procurement include a boiling point of approximately 216.76°C (estimated), density of 0.9830 g/cm³, refractive index of 1.4650, and a pKa of 5.15 .

Why Stereochemical and Physical Property Variations Preclude Simple Substitution of 3-Methylpent-2-enoic Acid with Closely Related Analogs


Substitution of 3-methylpent-2-enoic acid with its (E)-stereoisomer or structurally similar α,β-unsaturated acids can lead to divergent synthetic outcomes, altered purification behavior, and compromised analytical traceability. The (Z)-configuration is thermodynamically less favored than the (E)-form, making its stereochemical integrity a critical procurement parameter for stereoselective syntheses [1]. Even minor differences in boiling point (Δ ~9°C), refractive index (Δ 0.011), and density between the (Z)- and (E)-isomers directly impact fractional distillation efficiency, preparative chromatography, and quality control assays . The following evidence items quantify these key differentiators against the closest analog, (E)-3-methylpent-2-enoic acid.

Quantitative Differentiation of 3-Methylpent-2-enoic Acid vs. (E)-Isomer: Procurement-Relevant Metrics


Stereochemical Identity Dictates Diastereomeric Outcome in β-Hydroxyisoleucine Synthesis

The stereochemical configuration of 3-methylpent-2-enoic acid directly governs the diastereomeric outcome in the synthesis of β-hydroxyisoleucine, a chiral amino acid. Using (Z)-3-methylpent-2-enoic acid (cis-isomer) as the starting material yields the threo diastereomer of β-hydroxyisoleucine, whereas the (E)-isomer (trans) yields the erythro diastereomer [1]. This stereochemical divergence is a primary differentiator for synthetic planning where absolute stereochemistry of the target is paramount.

stereoselective synthesis diastereomer control amino acid synthesis

Boiling Point Differential Enables Fractional Distillation and Affects Volatility in Formulations

The boiling point of (Z)-3-methylpent-2-enoic acid is estimated at 216.76°C , whereas the (E)-isomer exhibits a boiling point of 207.6±9.0°C at 760 mmHg . The calculated difference of approximately 9.16°C is statistically significant and sufficient to influence fractional distillation protocols, volatility in formulations, and thermal stability assessments.

physical property boiling point separation science

Refractive Index Difference as a Quality Control Metric for Isomeric Purity

The refractive index (nD20) of (Z)-3-methylpent-2-enoic acid is 1.4650 , while that of the (E)-isomer is 1.454 . The ΔnD20 of 0.011 is a measurable difference that can be exploited as a rapid, non-destructive quality control check to confirm isomeric identity or detect cross-contamination between batches.

refractive index quality control isomer purity

pKa Variation Informs Protonation State and Reactivity in Aqueous and Biological Milieu

The acid dissociation constant (pKa) of (Z)-3-methylpent-2-enoic acid is reported as 5.15 at 25°C . For the (E)-isomer, the strongest acidic pKa is calculated as 5.12 [1]. Although the absolute difference (0.03 units) is modest, it represents a slight variation in acidity that could influence protonation state, solubility, and reactivity in pH-sensitive environments, particularly in biological assays or aqueous formulation work.

acidity constant pKa carboxylic acid

High-Value Research and Industrial Application Scenarios for 3-Methylpent-2-enoic Acid Based on Differentiated Evidence


Stereospecific Synthesis of Chiral Amino Acid Derivatives

Procurement of (Z)-3-methylpent-2-enoic acid is critical when the synthetic route targets the threo diastereomer of β-hydroxyisoleucine, a chiral building block for pharmaceutical and natural product synthesis. Use of the incorrect (E)-isomer would yield the erythro diastereomer, leading to off-target stereochemical outcomes and requiring costly re-purification or synthetic redesign [1].

Preparative Chromatography and Distillation Method Development

The ~9°C higher boiling point and distinct refractive index of the (Z)-isomer compared to its (E)-analog demand tailored separation protocols. Procurement teams should anticipate adjusted distillation cut points and confirm refractive index acceptance criteria upon receipt to verify isomeric identity before use in scale-up processes .

Analytical Reference Standard for Isomeric Identification

Due to its well-characterized and documented physical properties (nD20 = 1.4650, pKa = 5.15), (Z)-3-methylpent-2-enoic acid serves as a reliable reference standard for calibrating GC, HPLC, and refractometric methods when identifying or quantifying this isomer in complex mixtures or quality control of synthetic batches [2].

Research-Grade Intermediate for Custom Synthesis

As a versatile α,β-unsaturated carboxylic acid, this compound is procured for use in esterification, Michael addition, and cross-coupling reactions. The specific stereochemistry and purity (e.g., 97% as offered by Fluorochem) are essential for achieving reproducible yields and selectivity in the synthesis of more complex molecules, including agrochemical and pharmaceutical intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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